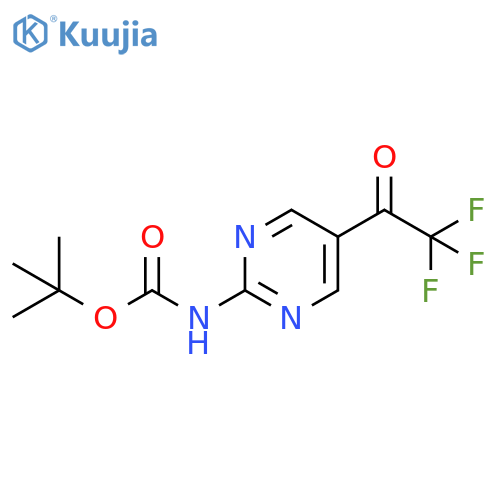Cas no 2228473-73-0 (tert-butyl N-5-(trifluoroacetyl)pyrimidin-2-ylcarbamate)

2228473-73-0 structure
商品名:tert-butyl N-5-(trifluoroacetyl)pyrimidin-2-ylcarbamate
tert-butyl N-5-(trifluoroacetyl)pyrimidin-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-5-(trifluoroacetyl)pyrimidin-2-ylcarbamate
- EN300-1882081
- tert-butyl N-[5-(trifluoroacetyl)pyrimidin-2-yl]carbamate
- 2228473-73-0
-
- インチ: 1S/C11H12F3N3O3/c1-10(2,3)20-9(19)17-8-15-4-6(5-16-8)7(18)11(12,13)14/h4-5H,1-3H3,(H,15,16,17,19)
- InChIKey: ZCLOSEVUPJMWTI-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1C=NC(=NC=1)NC(=O)OC(C)(C)C)=O)(F)F
計算された属性
- せいみつぶんしりょう: 291.08307574g/mol
- どういたいしつりょう: 291.08307574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 371
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
tert-butyl N-5-(trifluoroacetyl)pyrimidin-2-ylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1882081-1.0g |
tert-butyl N-[5-(trifluoroacetyl)pyrimidin-2-yl]carbamate |
2228473-73-0 | 1g |
$1070.0 | 2023-06-01 | ||
| Enamine | EN300-1882081-2.5g |
tert-butyl N-[5-(trifluoroacetyl)pyrimidin-2-yl]carbamate |
2228473-73-0 | 2.5g |
$2100.0 | 2023-09-18 | ||
| Enamine | EN300-1882081-0.1g |
tert-butyl N-[5-(trifluoroacetyl)pyrimidin-2-yl]carbamate |
2228473-73-0 | 0.1g |
$943.0 | 2023-09-18 | ||
| Enamine | EN300-1882081-5.0g |
tert-butyl N-[5-(trifluoroacetyl)pyrimidin-2-yl]carbamate |
2228473-73-0 | 5g |
$3105.0 | 2023-06-01 | ||
| Enamine | EN300-1882081-5g |
tert-butyl N-[5-(trifluoroacetyl)pyrimidin-2-yl]carbamate |
2228473-73-0 | 5g |
$3105.0 | 2023-09-18 | ||
| Enamine | EN300-1882081-0.05g |
tert-butyl N-[5-(trifluoroacetyl)pyrimidin-2-yl]carbamate |
2228473-73-0 | 0.05g |
$900.0 | 2023-09-18 | ||
| Enamine | EN300-1882081-0.25g |
tert-butyl N-[5-(trifluoroacetyl)pyrimidin-2-yl]carbamate |
2228473-73-0 | 0.25g |
$985.0 | 2023-09-18 | ||
| Enamine | EN300-1882081-10.0g |
tert-butyl N-[5-(trifluoroacetyl)pyrimidin-2-yl]carbamate |
2228473-73-0 | 10g |
$4606.0 | 2023-06-01 | ||
| Enamine | EN300-1882081-0.5g |
tert-butyl N-[5-(trifluoroacetyl)pyrimidin-2-yl]carbamate |
2228473-73-0 | 0.5g |
$1027.0 | 2023-09-18 | ||
| Enamine | EN300-1882081-1g |
tert-butyl N-[5-(trifluoroacetyl)pyrimidin-2-yl]carbamate |
2228473-73-0 | 1g |
$1070.0 | 2023-09-18 |
tert-butyl N-5-(trifluoroacetyl)pyrimidin-2-ylcarbamate 関連文献
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
2228473-73-0 (tert-butyl N-5-(trifluoroacetyl)pyrimidin-2-ylcarbamate) 関連製品
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量